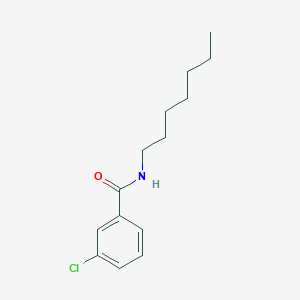
3-chloro-N-heptylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-heptylbenzamide is an organic compound with the molecular formula C14H20ClNO It is a derivative of benzamide, where the benzene ring is substituted with a chlorine atom at the third position and an N-heptyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-heptylbenzamide typically involves the following steps:
- Nucleophilic Substitution: The starting material, 3-chlorobenzoyl chloride, reacts with heptylamine in the presence of a base such as triethylamine. This reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the benzoyl chloride, leading to the formation of this compound.
Reaction Conditions: The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
:Equation: C7H7ClCOCl+C7H15NH2→C7H7ClCONHC7H15+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-heptylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 3-hydroxy-N-heptylbenzamide.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The benzene ring can be oxidized under harsh conditions, although this is less common due to the stability of the aromatic ring.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products
Substitution: 3-hydroxy-N-heptylbenzamide.
Reduction: N-heptylbenzylamine.
Oxidation: Various oxidized products depending on the conditions.
Scientific Research Applications
3-chloro-N-heptylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a ligand in receptor binding assays.
Medicine: Research is ongoing to investigate its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: It can be used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-chloro-N-heptylbenzamide exerts its effects depends on its interaction with specific molecular targets. For instance, if it acts as an antimicrobial agent, it may disrupt bacterial cell wall synthesis or interfere with protein function. The exact pathways and targets can vary based on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
Comparison
Compared to its analogs, 3-chloro-N-heptylbenzamide may exhibit unique properties due to the position of the chlorine atom and the length of the heptyl chain. These structural differences can influence its reactivity, solubility, and biological activity, making it a compound of particular interest in various research fields.
Properties
CAS No. |
302909-51-9 |
|---|---|
Molecular Formula |
C14H20ClNO |
Molecular Weight |
253.77 g/mol |
IUPAC Name |
3-chloro-N-heptylbenzamide |
InChI |
InChI=1S/C14H20ClNO/c1-2-3-4-5-6-10-16-14(17)12-8-7-9-13(15)11-12/h7-9,11H,2-6,10H2,1H3,(H,16,17) |
InChI Key |
SCYWBGROYTZINS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNC(=O)C1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(propan-2-yl)propanamide](/img/structure/B11022229.png)
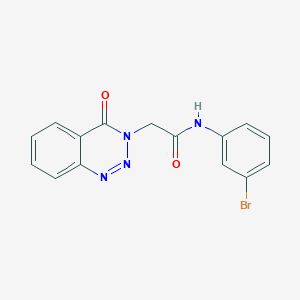
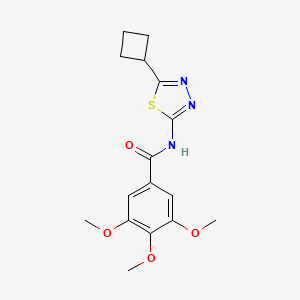
![trans-4-[({2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11022243.png)
![4-methyl-N-[1-(propan-2-yl)-1H-indol-4-yl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11022244.png)
![Methyl 3-nitro-5-[(2,4,5-trichlorophenyl)carbamoyl]benzoate](/img/structure/B11022245.png)
![N-[1H-benzimidazol-2-yl(phenyl)methyl]-2-(4-hydroxyphthalazin-1-yl)acetamide](/img/structure/B11022260.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(3,4-dimethoxyphenyl)propanamide](/img/structure/B11022261.png)
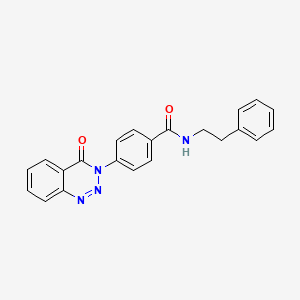
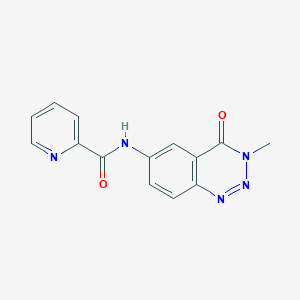
![3-hydroxy-N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B11022277.png)
![1-(4-fluorobenzyl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11022281.png)
![4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[4-(trifluoromethoxy)benzyl]butanamide](/img/structure/B11022288.png)
